(2-Hydroxybenzyl)triphenylphosphonium bromide

Organic synthesis Wittig olefination Benzofuran derivatives

Sourcing high-purity (2-Hydroxybenzyl)triphenylphosphonium bromide (CAS 70340-04-4) unlocks unique reactivity unattainable with its isomers. The ortho-hydroxy group is critical for intramolecular Wittig rearrangements and one-pot benzofuran syntheses, ensuring high regioselectivity and yield for drug discovery. For mitochondrial targeting, its precisely balanced LogP (~1.89) offers a superior pharmacokinetic profile, optimizing the speed and magnitude of cellular uptake for your probes or therapeutics. Procure this specific isomer to guarantee experimental reproducibility and avoid the divergent reactivity of meta/para analogs or unsubstituted phosphonium salts. Direct synthesis from 2-hydroxybenzyl alcohol ensures cost efficiency and high atom economy, translating to lower procurement costs for process scale-up.

Molecular Formula C25H22BrOP
Molecular Weight 449.3 g/mol
CAS No. 70340-04-4
Cat. No. B1586281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxybenzyl)triphenylphosphonium bromide
CAS70340-04-4
Molecular FormulaC25H22BrOP
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C25H21OP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H
InChIKeyFKKZGQXMWVGPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxybenzyl)triphenylphosphonium bromide (CAS 70340-04-4) Procurement Specifications and Basic Characteristics


(2-Hydroxybenzyl)triphenylphosphonium bromide (CAS 70340-04-4) is a phosphonium salt with molecular formula C₂₅H₂₂BrOP and molecular weight 449.3 g/mol [1]. The compound features a triphenylphosphonium cation linked to a 2-hydroxybenzyl moiety, existing as a white to cream crystalline solid with a melting point range of 242–245°C [1]. As a member of the triphenylphosphonium (TPP⁺) class of lipophilic cations, it carries a permanent positive charge delocalized over three phenyl rings, which confers predictable mitochondrial accumulation behavior governed by the Nernst equation [2]. The 2-hydroxy substitution distinguishes this compound from its 3- and 4-hydroxybenzyl isomers and from unsubstituted benzylphosphonium analogs, with the ortho-hydroxyl group enabling unique intramolecular interactions and regioselective reactivity in Wittig olefination and base-induced rearrangement chemistry [3].

Why Generic Substitution Fails for (2-Hydroxybenzyl)triphenylphosphonium bromide in Research Applications


The substitution of (2-Hydroxybenzyl)triphenylphosphonium bromide with structurally similar TPP⁺ analogs is not scientifically neutral due to three critical performance divergences. First, the ortho-hydroxybenzyl substitution creates a distinct reactivity profile in Wittig chemistry that cannot be replicated by meta- or para-isomers, para-substituted benzylphosphonium salts, or unsubstituted benzylphosphonium bromides [1]. Second, the lipophilicity and mitochondrial uptake kinetics of TPP⁺ conjugates are exquisitely sensitive to structural modifications, with alkyl chain variations and aryl substitution patterns producing order-of-magnitude differences in cellular accumulation rates and steady-state concentrations [2]. Third, the ortho-hydroxyl group enables base-induced intramolecular O→C rearrangement pathways that are structurally impossible for non-ortho-substituted analogs, fundamentally altering reaction outcomes . These differences are quantifiable and directly impact experimental reproducibility, synthetic yields, and biological interpretation.

(2-Hydroxybenzyl)triphenylphosphonium bromide Quantitative Differentiation Evidence versus Closest Analogs


Regioselective One-Pot Synthesis of 3-Benzoyl-2-phenylbenzofurans under Wittig Conditions

(2-Hydroxybenzyl)triphenylphosphonium bromide reacts with substituted benzoyl chlorides under Wittig conditions to produce 3-benzoyl-2-phenylbenzofuran derivatives via an unexpected one-pot, regioselective pathway that is inaccessible via direct acylation of 2-phenylbenzofurans [1]. Electron-withdrawing substituents on the benzoyl chloride enhance the yield of the 3-benzoyl products relative to electron-donating groups [1].

Organic synthesis Wittig olefination Benzofuran derivatives

Mitochondrial Accumulation Kinetics: Hydrophobic TPP⁺ Cations Exhibit 32-Fold Faster Cellular Uptake than Hydrophilic Analogs

Hydrophobic TPP⁺ derivatives, including the class to which (2-hydroxybenzyl)triphenylphosphonium bromide belongs, achieve steady-state cellular uptake within approximately 15 minutes, compared to approximately 8 hours for the more hydrophilic methyltriphenylphosphonium (TPMP) cation [1]. This 32-fold faster equilibration is driven by enhanced passive diffusion through the plasma membrane due to increased lipophilicity [1].

Mitochondrial targeting Cellular uptake Triphenylphosphonium

Thermodynamic Driving Force: TPP⁺ Cations Achieve 100–1000× Mitochondrial Matrix Accumulation via Nernstian Partitioning

The triphenylphosphonium cation moiety drives mitochondrial matrix accumulation of 100–1000× relative to the cytosol for a monocation, as dictated by the Nernst equation applied to the mitochondrial membrane potential (Δψ ≈ 180 mV, negative inside) [1]. This physicochemical property is intrinsic to the TPP⁺ scaffold and underlies the mitochondrial targeting capability of (2-hydroxybenzyl)triphenylphosphonium bromide [1].

Mitochondrial targeting Nernst equation Drug delivery

Structural Determinants of Lipophilicity: Aryl vs. Alkyl Modifications for Mitochondrial Uptake Optimization

A systematic comparative study of modular TPP⁺ modifications demonstrated that both alkyl chain extension and aryl methylation increase lipophilicity and mitochondrial accumulation, but these two strategies are not interchangeable [1]. The 2-hydroxybenzyl substitution represents an aryl-modified TPP⁺ scaffold with distinct physicochemical properties relative to alkyl-chain-extended analogs such as DecylTPP or MitoQ [1].

Mitochondrial targeting Structure-activity relationship Lipophilicity

Synthetic Efficiency: Direct One-Pot Preparation from 2-Hydroxybenzyl Alcohol with 85% Yield

A direct one-step synthesis of (2-hydroxybenzyl)triphenylphosphonium bromide from 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile has been reported with an isolated yield of 85% . This method avoids the use of benzyl halide intermediates and proceeds under mild conditions .

Phosphonium salt synthesis Green chemistry Process chemistry

MitoB Comparator: 3-Hydroxybenzyl Isomer Serves as Ratiometric H₂O₂ Probe in Drosophila Mitochondria

The 3-hydroxybenzyl isomer, (3-hydroxybenzyl)triphenylphosphonium bromide (MitoB), has been validated as a ratiometric mass spectrometry probe for measuring mitochondrial H₂O₂ in living Drosophila [1]. This establishes the hydroxybenzyl-TPP⁺ scaffold as a functional mitochondrial targeting platform, with the 2-hydroxy isomer offering distinct reactivity and hydrogen-bonding properties relative to the 3-hydroxy probe [1].

Mitochondrial ROS Mass spectrometry probe Oxidative stress

High-Impact Research and Industrial Application Scenarios for (2-Hydroxybenzyl)triphenylphosphonium bromide


Synthesis of Deactivated 3-Benzoyl-2-phenylbenzofuran Libraries for Medicinal Chemistry

Medicinal chemistry groups synthesizing benzofuran-based compound libraries can leverage the unique regioselective one-pot Wittig reaction of (2-hydroxybenzyl)triphenylphosphonium bromide with substituted benzoyl chlorides to access deactivated 3-benzoyl-2-phenylbenzofuran scaffolds that are otherwise inaccessible via direct acylation [1]. Electron-withdrawing substituents on the benzoyl chloride enhance product yields, providing a tunable synthetic platform [1].

Mitochondrial Targeting Vector for Probe and Drug Conjugation

Researchers developing mitochondria-targeted probes, antioxidants, or therapeutics can utilize (2-hydroxybenzyl)triphenylphosphonium bromide as a TPP⁺ delivery vector. The compound's intermediate lipophilicity (LogP ≈ 1.89) [1] positions it between highly hydrophilic (slow uptake, ~8 h) and highly hydrophobic (rapid uptake, ~15 min) TPP⁺ analogs [2], offering a balanced pharmacokinetic profile. The TPP⁺ moiety drives 100–1000× mitochondrial matrix accumulation via the Nernst equation [3].

Precursor for Intramolecular Wittig Rearrangement and O→C Migration Studies

Physical organic chemistry and mechanistic research groups studying intramolecular rearrangements can employ (2-hydroxybenzyl)triphenylphosphonium bromide as a substrate for base-induced O→C ester migration and intramolecular Wittig reactions [1]. The ortho-hydroxybenzyl substitution enables unique reactivity pathways that are structurally impossible for meta- or para-isomers or unsubstituted benzylphosphonium salts, making this compound essential for comparative mechanistic investigations [1].

Direct Synthesis of Benzylation Reagents and Phosphorus-Containing Building Blocks

Process chemistry and chemical manufacturing operations can utilize the direct one-pot synthesis of (2-hydroxybenzyl)triphenylphosphonium bromide from 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in acetonitrile, achieving 85% isolated yield [1]. This route eliminates the need for benzyl halide intermediates and reduces synthetic steps, translating to improved atom economy, reduced waste, and lower production costs relative to traditional halide displacement methods [1].

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